Cas no 1214323-79-1 (3-(Trifluoromethyl)biphenyl-5-carbonyl chloride)

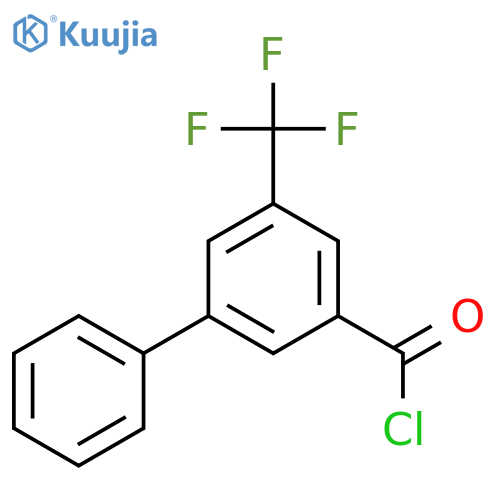

1214323-79-1 structure

商品名:3-(Trifluoromethyl)biphenyl-5-carbonyl chloride

CAS番号:1214323-79-1

MF:C14H8ClF3O

メガワット:284.660933494568

CID:4997794

3-(Trifluoromethyl)biphenyl-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(trifluoromethyl)biphenyl-5-carbonyl chloride

- 3-(Trifluoromethyl)biphenyl-5-carbonyl chloride

-

- インチ: 1S/C14H8ClF3O/c15-13(19)11-6-10(9-4-2-1-3-5-9)7-12(8-11)14(16,17)18/h1-8H

- InChIKey: ZJFFGKZBOVHOFZ-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=CC(C(F)(F)F)=CC(=C1)C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 284.022

- どういたいしつりょう: 284.022

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 17.1

3-(Trifluoromethyl)biphenyl-5-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003174-1g |

3-(Trifluoromethyl)biphenyl-5-carbonyl chloride |

1214323-79-1 | 97% | 1g |

$1549.60 | 2023-09-04 |

3-(Trifluoromethyl)biphenyl-5-carbonyl chloride 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

1214323-79-1 (3-(Trifluoromethyl)biphenyl-5-carbonyl chloride) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量